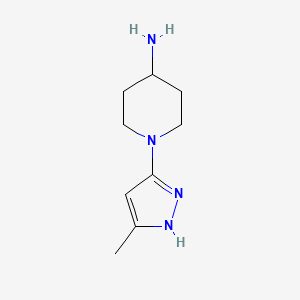

1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine

CAS No.: 1542668-25-6

Cat. No.: VC3021078

Molecular Formula: C9H16N4

Molecular Weight: 180.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1542668-25-6 |

|---|---|

| Molecular Formula | C9H16N4 |

| Molecular Weight | 180.25 g/mol |

| IUPAC Name | 1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-amine |

| Standard InChI | InChI=1S/C9H16N4/c1-7-6-9(12-11-7)13-4-2-8(10)3-5-13/h6,8H,2-5,10H2,1H3,(H,11,12) |

| Standard InChI Key | HQGTWFNPNNGMJL-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NN1)N2CCC(CC2)N |

| Canonical SMILES | CC1=CC(=NN1)N2CCC(CC2)N |

Introduction

Synthesis and Preparation

The synthesis of compounds like 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine typically involves multiple steps, including the formation of the pyrazole and piperidine rings and their subsequent coupling. Common methods include nucleophilic substitution reactions and cross-coupling reactions.

Biological Activities and Applications

Pyrazole and piperidine derivatives are known for their diverse biological activities, including anticonvulsant, anti-inflammatory, and antimicrobial properties. These compounds can act as modulators of various receptors and enzymes, making them potential candidates for treating neurological disorders, cancer, and infectious diseases.

| Biological Activity | Example Compounds | Potential Applications |

|---|---|---|

| Anticonvulsant | Pyrazole derivatives | Epilepsy treatment |

| Anti-inflammatory | Piperidine derivatives | Pain management |

| Antimicrobial | Pyrazole-piperidine hybrids | Infection treatment |

Research Findings and Future Directions

While specific research findings on 1-(3-methyl-1H-pyrazol-5-yl)piperidin-4-amine are not available, related compounds have shown promising results in preclinical studies. Future research should focus on synthesizing and evaluating the biological activities of this compound to explore its therapeutic potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume